2-Chloro-2-(3,4-dichloro-phenyl)-ethanol

Description

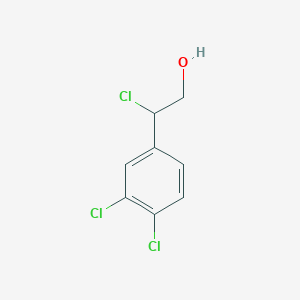

2-Chloro-2-(3,4-dichloro-phenyl)-ethanol (C₈H₆Cl₃O) is a chlorinated ethanol derivative featuring a 3,4-dichlorophenyl group attached to the β-carbon of the ethanol backbone. This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive molecules, particularly fungicides and antimicrobial agents. For instance, reductions of dichlorophenyl ketones using NaBH₄ in tetrahydrofuran (THF) have been employed for related structures .

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-2-(3,4-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOBBPFPSVWGGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661373 | |

| Record name | 2-Chloro-2-(3,4-dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-89-5 | |

| Record name | β,3,4-Trichlorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2-(3,4-dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Industrialized Production of Chiral 2-Chloro-1-(2,4-dichlorophenyl) ethanol

An industrialized production method for chiral 2-chloro-1-(2,4-dichlorophenyl) ethanol involves several steps:

- Reacting a borane complex with chiral diphenylprolinol in an organic solvent to produce a mixed solution for chiral catalytic reduction. Borane complexes like borane N, N-diethylaniline or borane dimethylsulfide can be used.

- Adding a solution of 2,2',4'-trichloroacetophenone in an organic solvent dropwise to the mixed solution from step 1 for chiral reduction. The reaction liquid temperature is maintained between 0°C and 40°C, ideally between 25°C and 35°C, and the addition time is preferably 8 to 30 hours, more preferably 12 to 20 hours. After the addition, the reaction mixture is stirred for 0.5 to 3 hours at 30°C to 40°C under an inert gas atmosphere such as nitrogen. Ether organic solvents like methyl tertiary butyl ether(MTBE) or oxolane are preferred, using 0.5 to 0.7 liters of organic solvent per 1 mol of 2,2',4'-trichloroacetophenone.

- Quenching the reduction reaction liquid from step 2 with an acid solution, followed by extraction and concentration to obtain crude chiral 2-chloro-1-(2,4-dichlorophenyl) ethanol. The reaction is quenched by adding acid solution while maintaining the mixture temperature at 0°C to 40°C, followed by stirring for 10 to 60 minutes. The mixture is allowed to settle, and the organic phase is separated from the aqueous phase. The aqueous phase is extracted 2-3 times with an organic solvent like methyl tert-butyl ether, and the combined organic phases are washed with water and saline, dried over anhydrous sodium sulfate, and concentrated to remove the solvent.

- Washing the crude product from step 3 with a hydrocarbon solvent to obtain pure chiral 2-chloro-1-(2,4-dichlorophenyl) ethanol. Normal heptane (130kg) is added to the reactor containing the crude product. The mixture is cooled to 0-20°C with stirring for 4 hours, then allowed to stand for 1 hour. The reactant liquid is centrifuged to obtain a white solid, which is then vacuum dried at 35°C for 4-6 hours to yield white solid (S)-2-(2,4-Dichlorobenzene base) ethanol with a productivity of 93.1%.

The resulting product has a melting point of 62-64°C, a GC purity of 99.4%, and an ee value of 99.2%.

Bioreduction of 2-chloro-1-(2,4-dichlorophenyl) ethanone

A novel biopreparation method involves the bioreduction of 2-chloro-1-(2,4-dichlorophenyl) ethanone using recombinant Escherichia coli expressing LK08, a ketoreductase mutant from Lactobacillus kefiri, as a biocatalyst. The biotransformation conditions, including pH, temperature, concentration of isopropanol and NADP+, and the amount of recombinant E. coli cells, are optimized to improve process productivity. This enzymatic process, when carried out on a 300 g scale under optimized conditions, fully converts the ketone to chiral alcohol with an ee value >99%. The chiral alcohol is then isolated and used to chemically synthesize luliconazole with a 38% yield and 99% ee.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products

Oxidation: Formation of 2-chloro-2-(3,4-dichloro-phenyl)acetaldehyde or 2-chloro-2-(3,4-dichloro-phenyl)acetone.

Reduction: Formation of 2-chloro-2-(3,4-dichloro-phenyl)ethane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antifungal Agents

One of the primary uses of 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol is as an intermediate in the synthesis of antifungal medications. Its derivatives are crucial in developing drugs that effectively target fungal infections. For instance, it plays a role in synthesizing luliconazole, a potent antifungal agent used to treat skin infections caused by fungi .

Synthetic Intermediates

In organic chemistry, this compound serves as a valuable synthetic intermediate. It can be utilized to create various compounds through reactions such as bioreduction and substitution reactions. Its structural characteristics allow for modifications that yield new compounds with potential therapeutic properties .

Case Study: Synthesis of Imidazolyl Ethanol

A notable application involves the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol using this compound as a starting material. This process demonstrates the compound's versatility in forming more complex molecules with potential pharmacological benefits. The method involves a series of reactions under controlled conditions, yielding high-purity products suitable for further development .

Enzyme Inhibition Studies

Recent research has indicated that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This property makes it a candidate for studies aimed at understanding enzyme mechanisms and developing new therapeutic agents targeting enzyme-related diseases .

Environmental Considerations

While this compound has beneficial applications, it is essential to consider its environmental impact. Chlorinated compounds can pose risks to ecosystems; thus, research into safer alternatives or methods for degradation is ongoing.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical | Intermediate for antifungal agents | Synthesis of luliconazole |

| Organic Synthesis | Synthetic intermediate for various chemical reactions | Formation of imidazolyl ethanol |

| Enzyme Inhibition | Potential inhibitor for specific metabolic enzymes | Studies on metabolic pathways |

| Environmental Research | Investigating the ecological impact and degradation methods | Research on chlorinated compound effects |

Mechanism of Action

The mechanism of action of 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Halogen Substitution: Bromination (e.g., 2-bromo analog ) increases molecular weight and may alter nucleophilic substitution kinetics compared to chloro derivatives. Amino substitution (e.g., 2-amino analog ) introduces hydrogen-bonding capacity, enhancing solubility in polar solvents and interaction with biological targets.

Positional Isomerism :

- The 3,4-dichlorophenyl group in the target compound contrasts with 2,6-dichlorophenyl in , affecting steric hindrance and π–π stacking in crystal structures.

Functional Group Variations: Phenoxy ethers (e.g., 2-(2,4-dichlorophenoxy)ethanol ) exhibit reduced electrophilicity at the β-carbon compared to chlorinated ethanols, limiting reactivity in nucleophilic additions.

Biological Activity

2-Chloro-2-(3,4-dichloro-phenyl)-ethanol is a chlorinated organic compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical sector. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a dichlorophenyl group attached to a carbon bearing a hydroxyl group and a chlorine atom. The presence of these substituents significantly influences its reactivity and interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The chlorine atoms enhance the compound's reactivity, enabling it to form covalent bonds with target molecules. This interaction can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Modulation of Receptor Function : It can alter the activity of receptors, potentially affecting signal transduction pathways.

Antifungal Activity

Research indicates that derivatives of this compound exhibit notable antifungal properties. These compounds can inhibit fungal growth through various mechanisms, making them valuable in developing antifungal agents.

Cytotoxic Effects

Studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have shown significant inhibition of cell proliferation in HepG2 cells (a liver cancer cell line), suggesting potential applications in cancer therapy .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Cytotoxicity Studies :

- Mechanistic Insights :

- Enzymatic Synthesis :

Comparative Data Table

The following table summarizes the biological activities and effects observed in various studies involving this compound:

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol, and how can reaction efficiency be optimized?

Methodological Answer:

A plausible synthesis involves Friedel-Crafts alkylation of 3,4-dichlorobenzene with 2-chloroethanol derivatives under acidic catalysis. Key parameters include:

- Catalyst selection : Use AlCl₃ or FeCl₃ to enhance electrophilic substitution .

- Solvent optimization : Dichloromethane or nitrobenzene improves solubility and reaction rates.

- Temperature control : Maintain 0–5°C to minimize side reactions like polyalkylation .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) isolates the product. Validate purity via NMR and HPLC.

Advanced: How can computational methods predict the electronic properties of this compound, and what contradictions arise between DFT models and experimental data?

Methodological Answer:

Density Functional Theory (DFT) using B3LYP/6-311+G(d,p) basis sets can calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces. Challenges include:

- Discrepancies in Cl substituent effects : DFT may underestimate electron-withdrawing impacts due to incomplete dispersion corrections .

- Validation : Compare computed infrared spectra (e.g., C-Cl stretching at 550–600 cm⁻¹) with experimental FTIR. Adjust basis sets or include solvent effects (e.g., PCM model) to resolve mismatches .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for volatile intermediates .

- Spill management : Absorb with inert materials (diatomaceous earth) and neutralize with sodium bicarbonate. Avoid water to prevent hydrolysis .

- Exposure limits : Adhere to PAC-3 (3.5 ppm) for airborne exposure .

Advanced: How do steric and electronic effects of the 3,4-dichlorophenyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Steric hindrance : The ortho-chloro groups impede nucleophilic attack at the β-carbon. Kinetic studies (e.g., using NaSH as a nucleophile) show reduced SN2 rates compared to non-halogenated analogs.

- Electronic effects : Electron-withdrawing Cl groups stabilize transition states in SN1 mechanisms. Monitor carbocation formation via conductivity measurements .

- Controlled experiments : Compare reaction rates with mono- and di-chlorinated analogs to isolate steric vs. electronic contributions .

Basic: What analytical techniques are most reliable for characterizing this compound, and how should contradictory spectral data be resolved?

Methodological Answer:

- Primary techniques :

- Contradiction resolution : Cross-validate with high-resolution LC-QTOF or X-ray crystallography if crystalizable .

Advanced: How can the environmental persistence of this compound be assessed, and what biodegradation pathways are feasible?

Methodological Answer:

- Persistence assays : Use OECD 301F (Ready Biodegradability Test) under aerobic conditions. Monitor via COD/TOC reduction over 28 days.

- Degradation pathways :

Basic: What are the thermodynamic stability trends of this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Decomposition onset at ~180°C indicates thermal stability.

- pH-dependent stability : Hydrolysis accelerates under alkaline conditions (pH > 10). Monitor via kinetic studies (half-life < 2 hrs at pH 12) .

Advanced: How can QSAR models predict the biological activity of this compound, and what limitations exist in current datasets?

Methodological Answer:

- Descriptor selection : Use ClogP, polar surface area, and Hammett constants (σ) for QSAR regression.

- Limitations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.